molecular formula C16H22N2O3 B14150977 3,5-Dimethyl-5-(4-(3-methylbutoxy)phenyl)-2,4-imidazolidinedione CAS No. 134721-62-3

3,5-Dimethyl-5-(4-(3-methylbutoxy)phenyl)-2,4-imidazolidinedione

Cat. No.: B14150977
CAS No.: 134721-62-3
M. Wt: 290.36 g/mol
InChI Key: JBJCGGGFBCHIAW-UHFFFAOYSA-N
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Description

3,5-Dimethyl-5-(4-(3-methylbutoxy)phenyl)-2,4-imidazolidinedione is a complex organic compound with a unique structure that includes both aromatic and heterocyclic elements

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-5-(4-(3-methylbutoxy)phenyl)-2,4-imidazolidinedione typically involves multiple steps, starting from readily available precursors. One common route involves the alkylation of a phenyl ring followed by cyclization to form the imidazolidinedione core. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-5-(4-(3-methylbutoxy)phenyl)-2,4-imidazolidinedione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Halogenating agents and strong acids or bases are often employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

3,5-Dimethyl-5-(4-(3-methylbutoxy)phenyl)-2,4-imidazolidinedione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for drug development and biochemical studies.

    Medicine: Research into its pharmacological properties could lead to new therapeutic agents.

    Industry: Its unique structure may be useful in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 3,5-Dimethyl-5-(4-(3-methylbutoxy)phenyl)-2,4-imidazolidinedione exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The specific pathways involved can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylphenol: Shares the dimethylphenyl structure but lacks the imidazolidinedione core.

    4-(3-Methylbutoxy)phenyl derivatives: Similar in the alkoxy substitution but differ in the heterocyclic component.

Uniqueness

What sets 3,5-Dimethyl-5-(4-(3-methylbutoxy)phenyl)-2,4-imidazolidinedione apart is its combination of aromatic and heterocyclic elements, which can confer unique reactivity and potential biological activity not seen in simpler analogs.

Properties

CAS No.

134721-62-3

Molecular Formula

C16H22N2O3

Molecular Weight

290.36 g/mol

IUPAC Name

3,5-dimethyl-5-[4-(3-methylbutoxy)phenyl]imidazolidine-2,4-dione

InChI

InChI=1S/C16H22N2O3/c1-11(2)9-10-21-13-7-5-12(6-8-13)16(3)14(19)18(4)15(20)17-16/h5-8,11H,9-10H2,1-4H3,(H,17,20)

InChI Key

JBJCGGGFBCHIAW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOC1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)C)C

Origin of Product

United States

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